molecular formula C15H20ClNO B2899427 2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide CAS No. 1258641-40-5

2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide

Cat. No.: B2899427
CAS No.: 1258641-40-5
M. Wt: 265.78
InChI Key: PBLCEEDHRQRCMT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide involves several steps. One common synthetic route includes the reaction of 1-phenylcyclohexylmethanol with thionyl chloride to form 1-phenylcyclohexylmethyl chloride. This intermediate is then reacted with acetamide in the presence of a base such as sodium hydroxide to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group and the phenylcyclohexyl moiety play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide can be compared with other similar compounds such as:

  • 2-chloro-N-[(1-phenylcyclohexyl)methyl]benzamide
  • 2-chloro-N-[(1-phenylcyclohexyl)methyl]propionamide

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c16-11-14(18)17-12-15(9-5-2-6-10-15)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLCEEDHRQRCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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